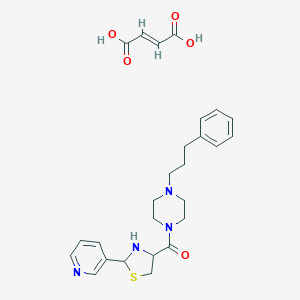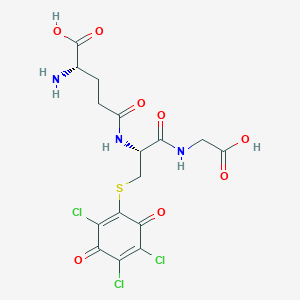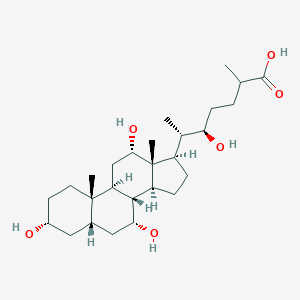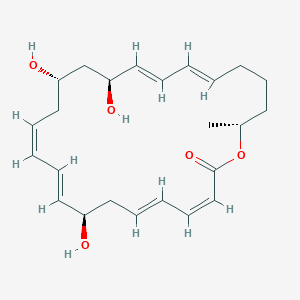
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine, also known as PPTP, is a chemical compound that has been studied for its potential use in scientific research. PPTP belongs to the class of piperazine derivatives and is a thiazolidinone-based compound.
作用機序
The mechanism of action of 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine involves its binding to the dopamine D3 receptor. This binding results in the activation of the receptor, which leads to the release of dopamine in the brain. The release of dopamine is associated with feelings of pleasure and reward, which makes 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine a potential candidate for the treatment of drug addiction.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine has also been found to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
The advantages of using 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine in lab experiments include its high affinity for the dopamine D3 receptor, its potential use in the treatment of drug addiction, and its anxiolytic and antidepressant effects. The limitations of using 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine. These include further research on its mechanism of action, its potential use in the treatment of drug addiction, its anxiolytic and antidepressant effects, and its safety and efficacy. Other future directions include the development of new derivatives of 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine with improved pharmacological properties and the study of 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine in animal models of addiction and other psychiatric disorders.
合成法
The synthesis of 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine involves the reaction of 1-(3-phenylpropyl)-piperazine with 2-(3-pyridyl)thiazolidin-4-one in the presence of a suitable solvent and base. The reaction results in the formation of 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization and purification techniques.
科学的研究の応用
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine has been studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other disorders related to dopamine dysfunction. 1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS.C4H4O4/c27-22(20-17-28-21(24-20)19-9-4-10-23-16-19)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18;5-3(6)1-2-4(7)8/h1-4,6-7,9-10,16,20-21,24H,5,8,11-15,17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWPTZYGRBCBBR-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperazine | |
CAS RN |
118196-11-5 |
Source


|
| Record name | YM 461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118196115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)






